molecular formula C20H21ClN6O3 B13777231 Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- CAS No. 68214-65-3

Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-

Cat. No.: B13777231
CAS No.: 68214-65-3
M. Wt: 428.9 g/mol
InChI Key: DZCVQWOJMDITIP-UHFFFAOYSA-N
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Description

Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- (CAS: 68214-65-3) is a structurally complex aromatic azo compound with the molecular formula C20H21ClN6O3 and a molecular weight of 428.87 g/mol . Its structure features:

  • A propanamide backbone substituted with a chloro group at the 3-position.
  • An azo (-N=N-) linkage connecting the aromatic rings.
  • A 2-cyano-4-nitrophenyl group (electron-withdrawing substituents) and a diethylamino group (electron-donating substituent) on the adjacent phenyl ring.

This compound is primarily used in industrial and scientific research, particularly in dye synthesis and polymer chemistry, due to its conjugated π-system and chromophoric azo group . Its EINECS number is 269-307-7, and it is classified under GHS guidelines for safe handling in laboratory settings .

Properties

CAS No.

68214-65-3

Molecular Formula

C20H21ClN6O3

Molecular Weight

428.9 g/mol

IUPAC Name

3-chloro-N-[2-[(2-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]propanamide

InChI

InChI=1S/C20H21ClN6O3/c1-3-26(4-2)15-5-8-18(19(12-15)23-20(28)9-10-21)25-24-17-7-6-16(27(29)30)11-14(17)13-22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,28)

InChI Key

DZCVQWOJMDITIP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)NC(=O)CCCl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves:

  • Formation of the azo linkage by diazotization and azo coupling reactions.
  • Introduction of the propanamide moiety via amide bond formation.
  • Functionalization of aromatic rings with substituents such as chloro, cyano, nitro, and diethylamino groups.
  • Purification and crystallization to obtain the desired isomer and polymorphic form.

Detailed Preparation Procedure

The most relevant preparation method, adapted from related azo-propanamide compounds and analogous synthetic routes, involves the following steps:

Step Description Conditions Yield & Purity
1. Formation of azo intermediate Diazotization of 2-cyano-4-nitroaniline followed by azo coupling with 5-(diethylamino)-2-chlorophenyl derivative Typically in acidic medium at 0-5 °C Intermediate azo compound obtained
2. Amide bond formation Reaction of the azo intermediate with 3-chloropropanoyl chloride or equivalent reagent to form propanamide linkage Use of base (e.g., triethylamine), solvent like dichloromethane, 0-25 °C Formation of target propanamide compound
3. Purification Recrystallization from solvents such as isopropyl alcohol, ethyl acetate, or ethanol; activated carbon treatment to remove impurities Heating to reflux, cooling to 25-30 °C, filtration Purity >99% by HPLC, isolated yield 70-90%

Example from Related Compound Preparation (Entacapone, a structurally similar azo-propanamide):

  • 3,4-Dihydroxy-5-nitrobenzaldehyde reacted with N,N-diethyl-2-cyanoacetamide in ethanol with ammonium acetate as a base to form racemic entacapone (an azo-propanamide derivative).
  • The crude product treated with hydrogen bromide in acetic acid to induce crystallization of the desired polymorphic form.
  • Purification by refluxing in isopropyl alcohol and ethyl acetate to obtain high purity product (HPLC purity >99.5%).

This methodology, involving condensation, azo coupling, and amide formation under controlled temperature and solvent conditions, is adaptable to the preparation of the title compound by modifying the aromatic substituents accordingly.

Analytical and Purification Techniques

Summary Table of Preparation Conditions and Outcomes

Parameter Description Typical Values/Conditions
Starting materials 2-cyano-4-nitroaniline, 5-(diethylamino)-2-chlorophenyl derivative, 3-chloropropanoyl chloride High purity reagents
Solvents Ethanol, isopropyl alcohol, ethyl acetate, acetic acid Reflux and room temperature
Temperature 0-5 °C for diazotization; 25-80 °C for coupling and crystallization Controlled heating and cooling
Reaction time 15 min to 24 hrs depending on step Optimized for yield and purity
Purification Activated carbon, recrystallization Achieves >99% purity
Yield 70-90% isolated yield Depends on scale and conditions
Analytical methods HPLC, IR, NMR, XRD, DSC Confirm structure and purity

Research Findings and Considerations

  • The azo linkage formation is sensitive to pH and temperature; diazotization must be carefully controlled to avoid side reactions.
  • The presence of electron-withdrawing groups (cyano, nitro) and electron-donating groups (diethylamino) influences the reactivity and stability of intermediates.
  • Crystallization conditions affect polymorphic forms, which can alter the compound’s physical properties and bioactivity.
  • The use of ammonium acetate as a base in condensation reactions improves yield and purity in related azo-propanamide syntheses.
  • Environmental and safety considerations include handling of azo compounds due to potential cleavage releasing aromatic amines, some of which may be toxic or carcinogenic.

Chemical Reactions Analysis

Reduction of the Azo Group

The azo linkage (-N=N-) undergoes reductive cleavage under specific conditions:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the azo group to two primary amines (Figure 1). This reaction is pH-dependent, with optimal yields observed in acidic media (pH 3–5).

  • Zinc/Acid Reduction : Treatment with Zn/HCl produces aromatic amines and releases nitrogen gas (N₂) .

Reaction Conditions Products
Catalytic hydrogenationH₂, Pd-C, pH 3–53-chloro-N-[5-(diethylamino)-2-aminophenyl]propanamide + 2-cyano-4-nitroaniline
Zn/HCl reductionZn dust, HCl, 25°C3-chloro-N-[5-(diethylamino)-2-aminophenyl]propanamide + 2-cyano-4-nitroaniline + N₂↑

Electrophilic Substitution Reactions

The aromatic rings participate in electrophilic substitutions, influenced by substituent directing effects:

  • Nitration : The nitro group (-NO₂) meta-directs further nitration at the 3-position of the phenyl ring .

  • Sulfonation : Occurs preferentially at the para position relative to the diethylamino group.

Nucleophilic Substitution at the Chloro Group

The chloro substituent undergoes nucleophilic displacement:

  • Hydrolysis : In aqueous NaOH (80°C), the chloro group is replaced by -OH, forming 3-hydroxypropanamide derivatives.

  • Amination : Reacts with primary amines (e.g., NH₃/EtOH) to yield substituted amine products.

Reaction Conditions Products
HydrolysisNaOH (1M), 80°C3-hydroxy-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]propanamide
AminationNH₃/EtOH, reflux3-amino-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]propanamide

Coupling Reactions via the Azo Group

The azo group acts as a coupling site in diazonium salt reactions:

  • Diazo Coupling : Under alkaline conditions, reacts with electron-rich aromatics (e.g., phenols) to form tris-azo compounds .

Nitro Group Reduction

The nitro (-NO₂) group is reducible to amine (-NH₂):

  • Catalytic Reduction : H₂/PtO₂ in ethanol reduces -NO₂ to -NH₂ without affecting the azo bond.

  • Sn/HCl Reduction : Stannous chloride in HCl selectively reduces -NO₂ to -NH₂.

Amide Hydrolysis

The propanamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, 110°C): Yields 3-chloropropanoic acid and the corresponding amine .

  • Basic Hydrolysis (NaOH, 100°C): Produces 3-chloropropanoate salt and ammonia.

Photochemical Reactions

The azo linkage exhibits photochromic behavior:

  • UV Irradiation : Reversible trans-cis isomerization occurs at the azo bond, altering spectroscopic properties (λₐᵦₛ shifts from 480 nm to 420 nm).

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar azo dyes:

Compound Key Functional Groups Notable Reactivity
Disperse Red 167 Azo, chloro, nitroEnhanced electrophilic substitution at chloro site
Disperse Blue 94 Azo, bromo, nitroBromo group undergoes faster nucleophilic substitution
Azo Compound AAzo, methyl, sulfonateSulfonate groups increase aqueous solubility

Mechanistic Insights

  • Azo Reduction Mechanism : Proceeds via a two-electron transfer pathway, forming a hydrazo intermediate before cleaving to amines .

  • Chloro Substitution : Follows an SNAr (nucleophilic aromatic substitution) mechanism due to electron withdrawal by the azo and nitro groups.

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula C20H21ClN6O3C_{20}H_{21}ClN_6O_3 and a molecular weight of approximately 428.88 g/mol. Its structure features significant functional groups, including an amide group, an azo linkage, and a diethylamino moiety, which contribute to its reactivity and biological activity .

Medicinal Chemistry

Anticancer Activity

  • Propanamide derivatives often exhibit anticancer properties due to their ability to interact with cellular mechanisms. Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Properties

  • The presence of the azo group in propanamide enhances its potential as an antimicrobial agent. Studies have shown that azo compounds can disrupt bacterial membranes, leading to cell death.

Pharmacodynamics Studies

  • Understanding the interactions of propanamide with biological molecules is crucial for evaluating its pharmacodynamics. Research typically focuses on binding affinities with proteins and nucleic acids, which can elucidate its therapeutic potential.

Analytical Chemistry

Dye Applications

  • The azo linkage in propanamide allows it to function as a dye in various analytical techniques. It can be used for colorimetric assays where the intensity of color change correlates with the concentration of analytes .

Chromatography

  • Propanamide is utilized in chromatographic techniques for separating complex mixtures. Its unique properties make it suitable for high-performance liquid chromatography (HPLC), enhancing the resolution of compounds during analysis .

Material Science

Polymeric Applications

  • The compound's ability to form stable complexes with metals makes it useful in developing polymeric materials with enhanced properties. These materials can be employed in coatings and electronic devices due to their improved conductivity and durability .

Nanotechnology

  • Research into nanomaterials has highlighted the potential applications of propanamide in creating nanoparticles that exhibit unique optical properties. These nanoparticles can be utilized in sensors and imaging technologies .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of propanamide derivatives showed significant anticancer activity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce oxidative stress within cancer cells, leading to cell cycle arrest and apoptosis.

Case Study 2: Antimicrobial Efficacy Testing

In vitro testing revealed that propanamide demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Comparison Table: Similar Compounds

Compound NameStructure FeaturesNotable Properties
Azo Compound AAzo linkage with different substituentsAntimicrobial activity
Azo Compound BSimilar amino groupsPotential anticancer properties
Azo Compound CVarying alkyl chainsEnhanced solubility in organic solvents

This table illustrates how propanamide's unique combination of functional groups may confer specific biological activities and applications not found in other similar compounds.

Mechanism of Action

The mechanism of action of Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s azo linkage and aromatic rings allow it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide (CAS: Unspecified)

  • Key Differences: Replaces the propanamide chain with acetamide. Substitutes the 2-cyano-4-nitrophenyl group with a 2-chloro-4,6-dinitrophenyl group.
  • Impact :
    • Increased electron-withdrawing effects due to additional nitro groups enhance thermal stability but reduce solubility in polar solvents.
    • Molecular weight: ~460 g/mol (estimated) .

N-[2-[(2-Cyano-6-iodo-4-nitrophenyl)azo]-5-(dimethylamino)phenyl]propanamide (CAS: 68134-39-4)

  • Key Differences: Introduces an iodo substituent at the 6-position of the phenyl ring. Replaces diethylamino with dimethylamino.
  • Impact: Higher molecular weight (492.27 g/mol) due to iodine.

Functional Analogs in Pesticide Chemistry

N-(3,4-Dichlorophenyl)propanamide (Propanil)

  • Key Differences: Simplified structure lacking azo and cyano groups. Contains 3,4-dichlorophenyl and propanamide groups.
  • Impact :
    • Used as a herbicide (rice paddies), demonstrating how chloro substituents on phenyl rings enhance biological activity .
    • Molecular weight: 218.08 g/mol (significantly lighter than the target compound) .

Electronic and Solubility Comparisons

Compound Molecular Weight (g/mol) Key Substituents Solubility (Polarity) Application
Target Compound (68214-65-3) 428.87 Chloro, cyano, nitro, diethylamino, azo Moderate (amphiphilic) Dyes, polymers
N-[2-[(2-Cyano-6-iodo-4-nitrophenyl)azo]-5-(dimethylamino)phenyl]propanamide 492.27 Iodo, dimethylamino Low (hydrophobic) Specialty pigments
N-(3,4-Dichlorophenyl)propanamide 218.08 Dichlorophenyl High (polar) Herbicides

Research Findings and Trends

  • Azo Dye Stability: The target compound’s cyano and nitro groups improve photostability compared to simpler azo dyes lacking electron-withdrawing groups .
  • Biological Activity : Chloro and nitro substituents correlate with antimicrobial properties in analogs, though the target compound’s bulky structure limits bioavailability .
  • Polymer Applications: Diethylamino groups enhance solubility in organic solvents, making the compound suitable for polyimide precursor synthesis .

Biological Activity

Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- (CAS Number: 68214-65-3) is a synthetic organic compound with a complex structure that includes an amide group, a chloro substitution, and an azo linkage. Its molecular formula is C20H21ClN6O3C_{20}H_{21}ClN_6O_3, and it has a molecular weight of approximately 428.88 g/mol . This compound's unique structural features suggest potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The structure of propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- can be represented as follows:

  • Molecular Formula : C20H21ClN6O3C_{20}H_{21}ClN_6O_3
  • Molecular Weight : 428.88 g/mol
  • LogP : 4.76 (indicating moderate lipophilicity)

The presence of functional groups such as the amide and azo linkages contributes to its reactivity and interaction with biological systems .

Biological Activities

Research indicates that compounds with similar structures often exhibit various biological activities. The following sections summarize the key findings regarding the biological activity of propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-.

Antimicrobial Activity

Compounds containing azo linkages have been shown to possess antimicrobial properties. For instance, studies have demonstrated that azo compounds can inhibit the growth of various bacteria and fungi. The specific mechanisms often involve disruption of microbial cell membranes or interference with metabolic processes .

Anticancer Properties

Preliminary investigations into the anticancer potential of propanamide derivatives indicate promising results. Similar compounds have been reported to induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage. The diethylamino group may enhance cellular uptake and bioactivity, contributing to the overall anticancer efficacy .

Case Studies

Several case studies have highlighted the biological activity of related azo compounds:

  • Antimicrobial Efficacy : A study on azo compounds revealed significant inhibition against Staphylococcus aureus and Escherichia coli, demonstrating the potential for developing new antimicrobial agents based on this structural framework.
  • Cytotoxicity in Cancer Cells : Research on structurally similar compounds showed IC50 values in the micromolar range against various cancer cell lines, indicating that modifications in substituents can enhance or reduce cytotoxic effects .

Comparative Analysis

The following table compares propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- with other azo compounds known for their biological activities:

Compound NameStructure FeaturesNotable Biological Activities
Azo Compound AAzo linkage with different substituentsAntimicrobial activity
Azo Compound BSimilar amino groupsPotential anticancer properties
Propanamide DerivativeChloro and diethylamino groupsAntimicrobial, anticancer potential

This comparison underscores the unique combination of functional groups in propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, which may confer specific biological activities not found in other similar compounds .

Q & A

Q. What are the optimal synthetic routes for 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]propanamide, and how do reaction conditions influence product purity?

Methodological Answer:

  • Azo Coupling Optimization : The azo (-N=N-) linkage is critical. Use diazonium salt formation (e.g., NaNO₂/HCl) followed by coupling with the aromatic amine component under controlled pH (5–7) and low temperatures (0–5°C) to minimize side reactions .
  • Amide Bond Formation : Activate the carboxylic acid (e.g., using SOCl₂ or EDCI) before coupling with the aromatic amine. Monitor reaction progress via TLC or HPLC to ensure complete conversion .
  • Purity Control : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/DMF mixture) for purification. Validate purity (>95%) via ¹H NMR and LC-MS .

Q. How can researchers characterize this compound’s structural and electronic properties for reproducibility?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign peaks using deuterated DMSO to resolve aromatic protons (δ 6.5–8.5 ppm) and diethylamino groups (δ 1.0–3.5 ppm). Confirm azo linkage via absence of NH₂ signals .
    • UV-Vis Spectroscopy : Analyze λmax in DMF (400–600 nm) to study conjugation effects from the nitro and cyano groups .
  • Computational Validation : Perform DFT calculations (e.g., Gaussian09) to compare experimental IR/Raman spectra with theoretical vibrational modes, focusing on azo (-N=N-) and carbonyl (C=O) stretches .

Q. What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

  • Photodegradation : The azo group is light-sensitive. Store in amber vials under inert gas (N₂/Ar) at –20°C. Monitor decomposition via HPLC for nitro reduction or azo bond cleavage .
  • Hydrolysis : The amide bond may hydrolyze in humid conditions. Use desiccants (silica gel) in storage and avoid aqueous buffers unless necessary .

Advanced Research Questions

Q. How can computational tools elucidate the reaction mechanism of azo bond formation in this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical software (e.g., GRRM or Gaussian) to model transition states and intermediates. Focus on nitrosation (HNO₂ generation) and electrophilic substitution steps .
  • Kinetic Simulations : Apply Eyring-Polanyi equations to predict rate constants for diazonium salt decomposition under varying temperatures and pH .

Q. What structure-activity relationships (SARs) can be inferred for agrochemical or medicinal applications?

Methodological Answer:

  • Bioactivity Screening : Test against herbicide-resistant weeds (e.g., Amaranthus retroflexus) using OECD Guideline 208. Compare with propanil derivatives (e.g., N-(3,4-dichlorophenyl)propanamide) to assess nitro/cyano substituent effects .
  • Receptor Docking : Perform molecular docking (AutoDock Vina) with cytochrome P450 or acetolactate synthase enzymes. Prioritize binding affinity (ΔG) and hydrogen-bond interactions with the diethylamino group .

Q. How can experimental design (DoE) optimize reaction yields while minimizing byproducts?

Methodological Answer:

  • Factorial Design : Vary temperature (0–20°C), pH (4–7), and stoichiometry (1:1–1:2 diazonium salt:amine) in a 2³ factorial matrix. Use ANOVA to identify significant factors affecting yield .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH vs. temperature) to predict optimal conditions for >80% yield .

Q. What analytical strategies identify degradation products in environmental or biological matrices?

Methodological Answer:

  • LC-HRMS : Use a C18 column (ACQUITY UPLC) with ESI+ mode to detect nitro-reduced metabolites (e.g., amine derivatives) or hydroxylated byproducts. Compare with reference standards .
  • Ecotoxicity Profiling : Apply OECD Test 201 (algae growth inhibition) to assess environmental impact of degradation products, particularly nitroaniline derivatives .

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